

2-Methoxyquinoline-4-carboxylic acid chemical structure

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Compound of Interest

Compound Name: 2-Methoxyquinoline-4-carboxylic acid

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An In-Depth Technical Guide to **2-Methoxyquinoline-4-carboxylic Acid**: Structure, Synthesis, and Applications

Abstract

2-Methoxyquinoline-4-carboxylic acid, a key heterocyclic compound, serves as a fundamental building block in the landscape of medicinal chemistry and organic synthesis. Its quinoline core, functionalized with both a methoxy and a carboxylic acid group, provides a versatile scaffold for the development of novel therapeutic agents. This technical guide offers a comprehensive exploration of its chemical structure, physicochemical properties, and spectroscopic profile. We delve into the foundational and modern synthetic methodologies for its preparation, with a focus on the Doebner reaction. Furthermore, this guide elucidates its critical role in drug discovery, particularly in the development of anticancer and antimicrobial agents, and provides detailed, field-proven protocols for its synthesis and biological evaluation.

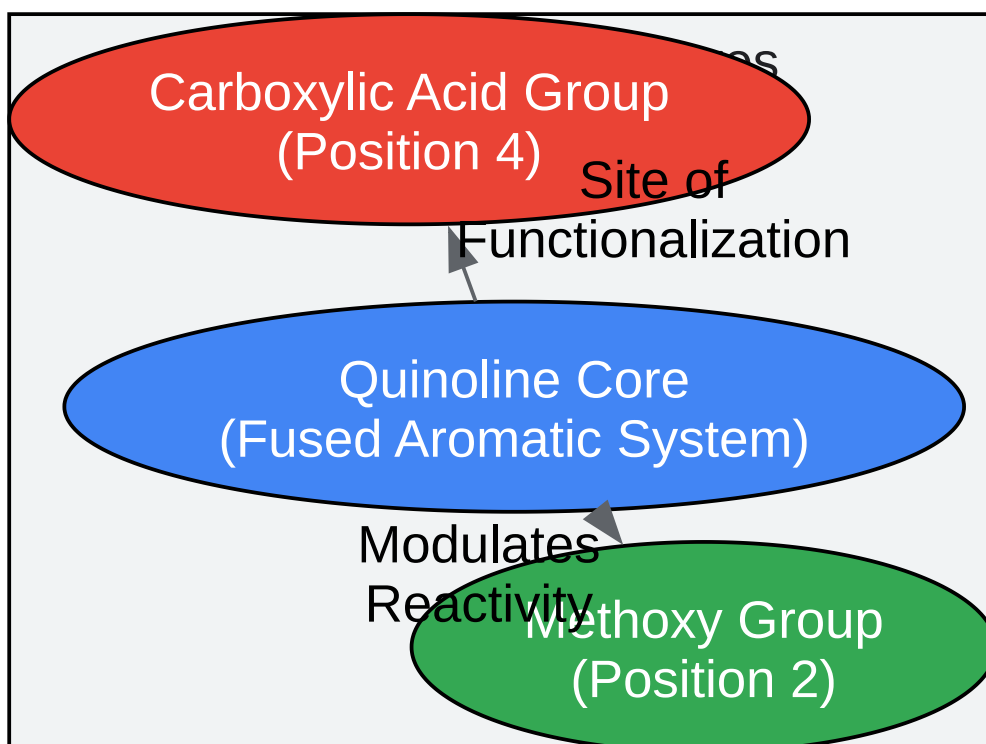
Physicochemical Properties and Structural Elucidation

2-Methoxyquinoline-4-carboxylic acid is a solid organic compound whose structure is foundational to its chemical reactivity and biological activity. The molecule consists of a quinoline bicyclic system, which is a fusion of a benzene ring and a pyridine ring. A methoxy

group (-OCH₃) is attached at the 2-position, and a carboxylic acid group (-COOH) is at the 4-position.

Core Chemical Structure and Key Identifiers

The arrangement of these functional groups on the rigid quinoline scaffold dictates the molecule's electronic properties and its potential as a precursor in pharmaceutical synthesis.



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Caption: Key functional components of the **2-Methoxyquinoline-4-carboxylic acid** structure.

Chemical Properties Summary

The following table summarizes the key identifiers and physicochemical properties of the compound.

Property	Value	Reference(s)
IUPAC Name	2-Methoxyquinoline-4-carboxylic acid	[1]
Synonyms	2-methoxycinchoninic acid	[1]
CAS Number	10222-62-5	[1][2]
Molecular Formula	C ₁₁ H ₉ NO ₃	[2]
Molecular Weight	203.19 g/mol	[2]
Appearance	Solid	
SMILES String	COc1cc(C(O)=O)c2ccccc2n1	
InChI Key	ZMHKFJMROFPASK-UHFFFAOYSA-N	

Spectroscopic Profile: A Predictive Analysis

While specific analytical data is proprietary to manufacturers, a predictive spectroscopic profile can be constructed based on the molecule's functional groups. This analysis is crucial for researchers to confirm product identity and purity.

- Infrared (IR) Spectroscopy:** The IR spectrum is expected to show a very broad O-H stretching band from the carboxylic acid group, typically in the 3500-2500 cm⁻¹ region.[3] A sharp, strong C=O stretching peak should appear around 1700 cm⁻¹. [3] Aromatic C-H and C=C stretching bands, as well as C-O stretching from the methoxy and acid groups, will also be present.
- ¹H NMR Spectroscopy:** The proton NMR spectrum would feature a characteristic broad singlet for the carboxylic acid proton, significantly downfield in the 10-12 ppm range.[3] The protons on the quinoline ring system would appear in the aromatic region (approx. 7.0-8.5 ppm). A distinct singlet, integrating to three protons, would be observed for the methoxy group, typically around 3.8-4.0 ppm.
- ¹³C NMR Spectroscopy:** The carboxyl carbon is expected to be the most downfield signal, appearing between 160-185 ppm.[3] The aromatic carbons of the quinoline ring will resonate

in the 110-150 ppm range. The methoxy carbon will produce a signal around 50-60 ppm.

- Mass Spectrometry: The molecular ion peak (M^+) would be observed at m/z 203. Key fragmentation patterns for carboxylic acids include the loss of a hydroxyl group ($-OH$, 17 amu) and a carbonyl group ($-CO$, 28 amu).^[3]

Synthesis Methodologies

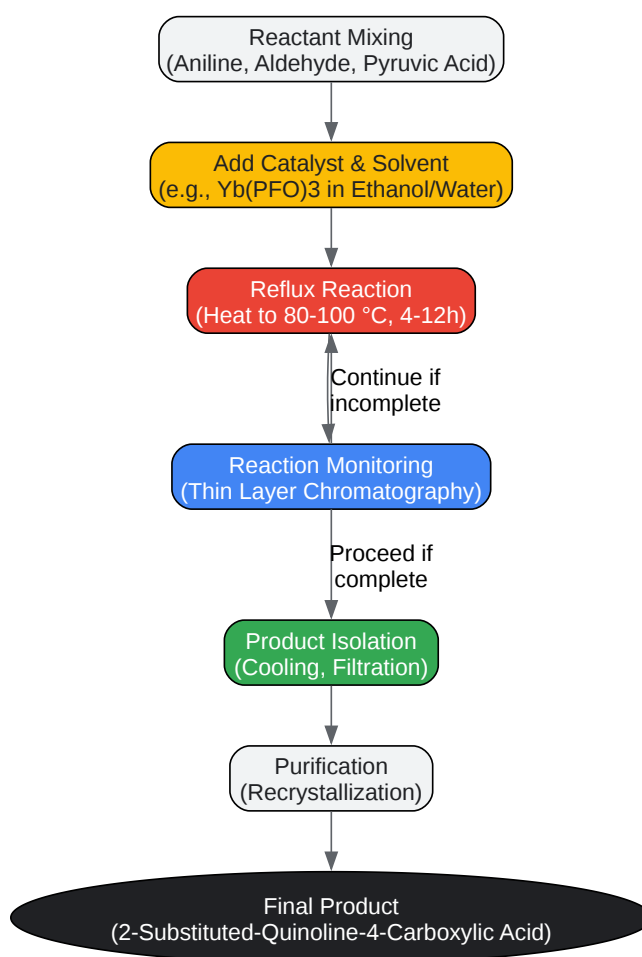
The synthesis of the quinoline-4-carboxylic acid scaffold has been a subject of extensive research for over a century.^[4] Classical methods such as the Doebner and Pfitzinger reactions provide the foundational routes, while modern adaptations focus on improving efficiency and sustainability.

Foundational Synthetic Routes

- Doebner Reaction: This is a three-component reaction involving the condensation of an aromatic amine, an aldehyde, and pyruvic acid.^{[5][6]} It is one of the most common and versatile methods for preparing quinoline-4-carboxylic acids. The causality behind this reaction involves an initial condensation to form an imine, followed by a Michael addition with the enolate of pyruvic acid and subsequent cyclization and aromatization.
- Pfitzinger Reaction: This reaction utilizes isatin (or its derivatives) and a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids. This pathway is particularly useful when specific substitution patterns are desired on the resulting quinoline ring.

A Modern Synthetic Workflow: The Doebner Reaction

Modern synthetic chemistry emphasizes efficiency, yield, and environmental consideration ("green chemistry"). The following protocol describes a generalized, optimized Doebner reaction. The choice of catalyst is critical; Lewis acids like Ytterbium(III) perfluorooctanoate [$Yb(PFO)_3$] have been shown to effectively catalyze the reaction in aqueous media, enhancing its green profile.^[4]



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Caption: Generalized workflow for the modern Doebner synthesis of quinoline-4-carboxylic acids.

Experimental Protocol: Generalized Doebner Synthesis

- **Reactant Charging:** In a round-bottom flask equipped with a reflux condenser, combine the substituted aniline (1.0 equiv), the desired aldehyde (1.0 equiv), and pyruvic acid (1.1 equiv).
- **Solvent and Catalyst Addition:** Add the solvent (e.g., ethanol or an ethanol/water mixture) and a catalytic amount of a Lewis acid (e.g., Yb(PFO)₃, 1-5 mol%).
- **Heating and Reflux:** Heat the mixture to reflux (typically 80-100°C) with constant stirring.
- **Reaction Monitoring:** Monitor the progress of the reaction periodically using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-24 hours).

- Isolation: Upon completion, cool the reaction mixture to room temperature, then place it in an ice bath to facilitate precipitation of the product. Collect the solid product by vacuum filtration.
- Purification: Wash the crude solid with a cold solvent (e.g., water or ethanol) to remove unreacted starting materials and catalyst. Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/DMF) to obtain the final, high-purity quinoline-4-carboxylic acid derivative.
- Characterization: Confirm the structure and purity of the final product using NMR, IR, and Mass Spectrometry.

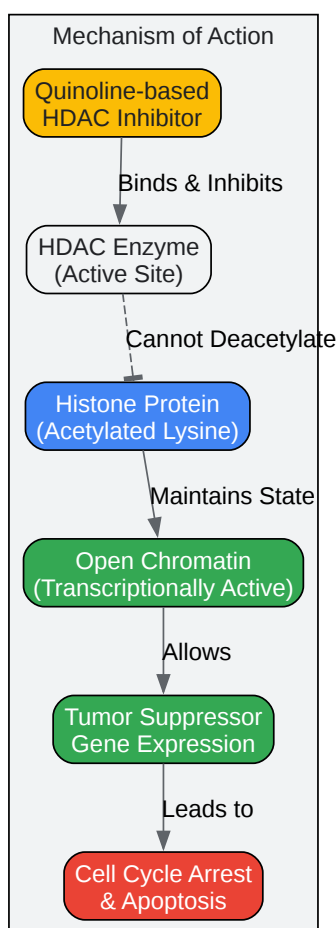
Applications in Research and Drug Development

The quinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.^{[7][8]} **2-Methoxyquinoline-4-carboxylic acid** is a valuable intermediate used to synthesize more complex derivatives for therapeutic applications.^{[2][9]}

Key Therapeutic Areas of Investigation

Derivatives based on this core structure have been explored for numerous biological activities:

- Anticancer Activity: Many quinoline-4-carboxylic acid derivatives have shown potent anticancer activity.^[8] One key mechanism is the inhibition of histone deacetylases (HDACs).^[10] HDACs are enzymes that play a crucial role in gene expression; their inhibition can lead to the reactivation of tumor suppressor genes, inducing cell cycle arrest and apoptosis in cancer cells.^[10]
- Antimicrobial Activity: The quinoline core is famous for its role in antimalarial drugs (e.g., quinine, chloroquine) and has been extensively studied for broad-spectrum antibacterial and antifungal properties.^{[4][7]}
- Anti-inflammatory and Antiviral Activity: Research has also demonstrated the potential of these derivatives as anti-inflammatory and antiviral agents.^[8]

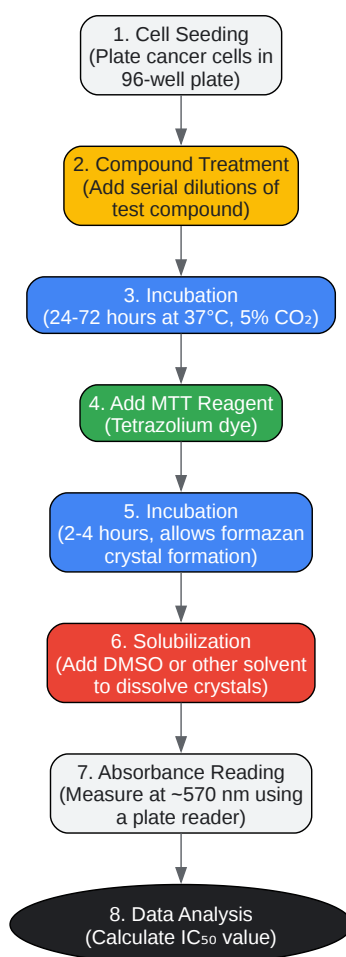


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Caption: Simplified pathway of anticancer action via HDAC inhibition by quinoline derivatives.

Protocol for In Vitro Cytotoxicity Screening (MTT Assay)

To validate the therapeutic potential of newly synthesized derivatives of **2-methoxyquinoline-4-carboxylic acid**, a robust and reproducible bioassay is required. The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[8]



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Caption: Experimental workflow for the MTT cytotoxicity assay.

Experimental Protocol: MTT Assay

- **Cell Culture:** Seed a human cancer cell line (e.g., MCF-7 for breast cancer) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
- **Compound Preparation:** Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in cell culture medium to achieve the desired final concentrations.
- **Treatment:** Remove the old medium from the cells and add 100 μ L of the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO only) and a positive control (a known cytotoxic drug).

- Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
- MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
- Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
- Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Safety and Handling

2-Methoxyquinoline-4-carboxylic acid requires careful handling in a laboratory setting.

- GHS Pictogram: GHS07 (Exclamation Mark)
- Hazard Statement: H302 - Harmful if swallowed
- Precautionary Measures: Standard laboratory precautions should be taken, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

2-Methoxyquinoline-4-carboxylic acid stands out as a compound of significant interest to the scientific community. Its well-defined structure, accessible synthetic routes, and its role as a precursor to a multitude of biologically active molecules make it a cornerstone in the field of medicinal chemistry. The protocols and data presented in this guide provide a solid foundation for researchers to harness the potential of this versatile scaffold in the ongoing quest for novel therapeutic agents.

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